molecular formula C18H19F3N4O2S B298756 2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Número de catálogo B298756
Peso molecular: 412.4 g/mol
Clave InChI: SFZKIXPPGWOVPF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide, commonly known as CTAP, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CTAP is a selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily responsible for mediating the analgesic effects of opioids.

Mecanismo De Acción

CTAP acts as a competitive antagonist of the μ-opioid receptor, which is primarily responsible for mediating the analgesic effects of opioids. By binding to this receptor, CTAP blocks the binding of endogenous opioids, such as endorphins and enkephalins, as well as exogenous opioids, such as morphine and fentanyl. This results in a reduction in the analgesic effects of opioids, as well as a reduction in their potential for abuse and dependence.
Biochemical and Physiological Effects:
CTAP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the analgesic effects of opioids in both in vitro and in vivo models, and it has been shown to reduce the potential for opioid abuse and dependence. CTAP has also been shown to have anti-inflammatory and anti-tumor effects, although the mechanisms underlying these effects are not well understood.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of CTAP is its high selectivity for the μ-opioid receptor, which allows for the specific targeting of this receptor in various physiological and pathological processes. CTAP is also relatively easy to synthesize and purify, which makes it a useful tool for studying the role of the μ-opioid receptor in various models. However, one of the limitations of CTAP is its relatively low potency compared to other μ-opioid receptor antagonists, which may limit its usefulness in certain applications.

Direcciones Futuras

There are a number of future directions for the study of CTAP and its potential therapeutic applications. One area of interest is the use of CTAP as a treatment for opioid addiction, as well as for the management of chronic pain. Other areas of interest include the investigation of the anti-inflammatory and anti-tumor effects of CTAP, as well as the development of more potent and selective μ-opioid receptor antagonists. Overall, CTAP represents a promising tool for the study of the μ-opioid receptor and its potential therapeutic applications.

Métodos De Síntesis

The synthesis of CTAP involves the condensation of 2-cyclohexylidenehydrazinecarbothioamide with 2-(trifluoromethyl)benzoyl chloride, followed by the reaction with acetic anhydride. The product is then purified by column chromatography to obtain CTAP in high yield and purity.

Aplicaciones Científicas De Investigación

CTAP has been extensively studied in both in vitro and in vivo models for its potential therapeutic applications. It has been shown to be a potent and selective antagonist of the μ-opioid receptor, and it has been used to study the role of this receptor in various physiological and pathological processes. CTAP has also been used to investigate the potential use of μ-opioid receptor antagonists as a treatment for opioid addiction, as well as for the management of chronic pain.

Propiedades

Nombre del producto

2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Fórmula molecular

C18H19F3N4O2S

Peso molecular

412.4 g/mol

Nombre IUPAC

2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H19F3N4O2S/c19-18(20,21)12-8-4-5-9-13(12)22-15(26)10-14-16(27)23-17(28-14)25-24-11-6-2-1-3-7-11/h4-5,8-9,14H,1-3,6-7,10H2,(H,22,26)(H,23,25,27)

Clave InChI

SFZKIXPPGWOVPF-UHFFFAOYSA-N

SMILES isomérico

C1CCC(=NNC2=NC(=O)C(S2)CC(=O)NC3=CC=CC=C3C(F)(F)F)CC1

SMILES

C1CCC(=NNC2=NC(=O)C(S2)CC(=O)NC3=CC=CC=C3C(F)(F)F)CC1

SMILES canónico

C1CCC(=NNC2=NC(=O)C(S2)CC(=O)NC3=CC=CC=C3C(F)(F)F)CC1

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.